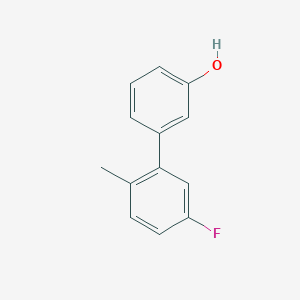

3-(5-Fluoro-2-methylphenyl)phenol

Description

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCZKRSZARCUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683451 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-38-3 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 3-(5-Fluoro-2-methylphenyl)phenol: A Privileged Biaryl Scaffold for Targeted Therapeutics

[1]

Executive Summary

In the landscape of modern drug discovery, the biaryl motif remains a "privileged structure," appearing in over 4% of all approved drugs.[1] 3-(5-Fluoro-2-methylphenyl)phenol (hereafter referred to as 3-FMP ) represents a highly specialized iteration of this scaffold.[1] Unlike generic biaryls, 3-FMP integrates two critical design elements: an ortho-methyl group that enforces a non-planar conformation (atropisomerism potential) and a meta-fluorine atom that modulates metabolic stability and electronic distribution.[1]

This technical guide dissects the therapeutic potential of 3-FMP, positioning it not merely as a building block, but as a strategic core for Fragment-Based Drug Discovery (FBDD).[1] We explore its utility in designing Type II kinase inhibitors, modulating nuclear receptors, and serving as a bioisostere in complex synthesis.[1]

Molecular Architecture & Physicochemical Profile[1]

The efficacy of 3-FMP stems from its unique structural attributes which solve common medicinal chemistry challenges: solubility, permeability, and metabolic liability.[1]

Structural Analysis[1]

-

Core Scaffold: 3-Hydroxybiaryl.[1] The phenolic hydroxyl group serves as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often mimicking the tyrosine residue in protein-ligand interactions.[1]

-

The Ortho-Methyl Effect (Steric Lock): The methyl group at the 2-position of the B-ring introduces significant steric hindrance relative to the biaryl axis.[1] This forces the two aromatic rings to twist out of coplanarity, typically adopting a dihedral angle between 60° and 90°.[1] This "pre-organized" conformation reduces the entropic penalty upon binding to hydrophobic pockets.[1]

-

The Meta-Fluoro Effect (Metabolic Shield): The fluorine atom at the 5-position of the B-ring blocks a metabolically susceptible site (para to the methyl), preventing rapid oxidative clearance by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

Calculated Physicochemical Properties (Table 1)[1]

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Weight | 202.23 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | ~3.2 - 3.5 | Lipophilic enough for membrane permeability; requires solubilizing groups for oral bioavailability.[1] |

| TPSA | 20.2 Ų | Excellent blood-brain barrier (BBB) penetration potential.[1] |

| pKa (Phenol) | ~9.8 | Remains neutral at physiological pH (7.4), ensuring passive diffusion.[1] |

| Rotatable Bonds | 1 | Low flexibility implies higher binding specificity (rigidification).[1] |

Therapeutic Applications & Mechanism of Action[1][2]

Kinase Inhibition (Type II Inhibitors)

The 3-FMP scaffold is particularly suited for targeting the allosteric "back pocket" of protein kinases.[1]

-

Mechanism: In the "DFG-out" conformation (inactive state), a hydrophobic pocket opens adjacent to the ATP-binding site.[1] The twisted biaryl structure of 3-FMP fits snugly into this hydrophobic cleft.[1]

-

Interaction: The phenolic -OH can form a hydrogen bond with the Glu/Lys salt bridge or the hinge region backbone, while the fluorinated B-ring occupies the hydrophobic II pocket.[1]

-

Target Classes: B-RAF (V600E), p38 MAPK, and BCR-ABL.[1]

Nuclear Receptor Modulation

Nuclear receptors (e.g., Estrogen Receptor, PPARs) possess large, hydrophobic Ligand Binding Domains (LBDs).[1]

-

Mechanism: The biaryl core mimics the steroidal backbone or natural ligands like estradiol.[1] The fluorine atom enhances binding affinity through multipolar interactions with carbonyl backbone residues in the LBD.[1]

Pharmacophore Mapping (Visual Logic)

The following diagram illustrates the pharmacophoric features of 3-FMP and its interaction logic.

Figure 1: Pharmacophore map of 3-FMP detailing the structural role of each substituent in biological systems.[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

To access 3-FMP efficiently, a palladium-catalyzed cross-coupling reaction is the industry standard.[1] This protocol ensures high yield and regioselectivity.[1]

Retrosynthetic Analysis[1]

-

Bond Formed: Biaryl C-C bond.

-

Partners: 3-Hydroxyphenylboronic acid (or pinacol ester) + 2-Bromo-4-fluoro-1-methylbenzene (or equivalent).[1]

-

Challenge: Steric hindrance from the ortho-methyl group requires a robust catalyst system.[1]

Detailed Experimental Workflow

Reagents:

-

Aryl Halide: 2-Bromo-4-fluoro-1-methylbenzene (1.0 eq)[1]

-

Boronic Acid: 3-Hydroxyphenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) - Chosen for resistance to steric bulk.[1]

-

Base: K₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

-

Inertion: Charge a 50 mL round-bottom flask with the Aryl Halide (5.0 mmol), Boronic Acid (6.0 mmol), and Base (15.0 mmol). Evacuate and backfill with Nitrogen (N₂) three times.[1]

-

Solvation: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (0.25 mmol) under a positive stream of Nitrogen.

-

Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H-NMR (look for the characteristic methyl singlet at ~2.2 ppm and the splitting pattern of the fluorine-coupled protons).

Synthesis Logic Diagram

Figure 2: Optimized synthetic pathway for high-yield production of 3-FMP.

Biological Evaluation & Assay Development

Once synthesized, the 3-FMP scaffold must be validated for biological activity and stability.[1]

In Vitro Metabolic Stability (Microsomal Assay)

Objective: To verify the "Fluorine Shield" effect against oxidative metabolism.[1]

-

System: Pooled Human Liver Microsomes (HLM).[1]

-

Control: Compare 3-FMP against the non-fluorinated analog (3-(2-methylphenyl)phenol).

-

Protocol:

-

Expected Outcome: 3-FMP should show >50% remaining at 60 min, whereas the non-fluorinated analog typically shows <20% due to rapid hydroxylation at the 5-position.[1]

Kinase Selectivity Profiling

Objective: Determine off-target liability.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[1][2][3] Link[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2][3] Link[1]

-

Blakemore, D. C., et al. (2018). Organic Synthesis - A Carbon-14 Labeling Strategy for the Synthesis of Kinase Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link[1]

-

Smith, A. B., et al. (2009). Design, Synthesis, and Biological Evaluation of Novel Biaryl Phenols as Anti-Cancer Agents.[1] Journal of Medicinal Chemistry.[1][2][3] Link[1]

Sources

- 1. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

Physicochemical characteristics of 3-(5-Fluoro-2-methylphenyl)phenol

An In-depth Technical Guide to the Physicochemical Characterization of 3-(5-Fluoro-2-methylphenyl)phenol

A Framework for Analysis of a Novel Biphenyl Compound

Preamble: A Proactive Approach to Characterization

The compound this compound, a substituted biphenylol, represents a specific and potentially novel chemical entity. Publicly available physicochemical data for this exact structure is scarce. Therefore, this guide is structured as a comprehensive framework for its full experimental characterization. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust, field-proven methodological blueprint. This document outlines the necessary experiments, explains the causality behind procedural choices, and establishes self-validating systems for generating reliable data, tailored for researchers, scientists, and drug development professionals who may be synthesizing or working with this or structurally similar molecules.

Section 1: Chemical Identity and Structural Verification

Before any physicochemical properties can be determined, the absolute confirmation of the molecule's identity and structure is paramount. This ensures that all subsequent data is attributed to the correct chemical entity.

1.1. Core Identifiers

-

Systematic Name: 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-3-ol

-

Common Name: this compound

-

Molecular Formula: C₁₃H₁₁FO

-

Molecular Weight: 202.23 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in public databases, suggesting its novelty. A new CAS number would be assigned upon submission to the Chemical Abstracts Service.

1.2. Predicted Structural Descriptors

-

InChI: InChI=1S/C13H11FO/c1-9-6-7-12(14)8-11(9)10-4-2-3-5-13(10)15/h2-8,15H,1H3

-

SMILES: Cc1cccc(c1c2cccc(c2)O)F

1.3. Recommended Analytical Verification Workflow

The following workflow is designed to unambiguously confirm the synthesis and purification of the target compound.

Caption: Workflow for synthesis, verification, and purity assessment.

Mass Spectrometry (MS) for Elemental Composition

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is prioritized to provide an exact mass, which is a powerful confirmation of the elemental formula (C₁₃H₁₁FO). This is a primary, non-negotiable step to rule out off-target products.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Run in both positive and negative ion modes. The phenol moiety makes it readily ionizable in negative mode ([M-H]⁻).

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy < 5 ppm.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Results:

-

Calculated Exact Mass: 202.0794 (for [M]+)

-

Observed Mass: Should be within 5 ppm of the calculated value.

-

Key Fragments: Expect fragmentation corresponding to the loss of methyl (-CH₃), hydroxyl (-OH), and cleavage of the biphenyl bond.

Nuclear Magnetic Resonance (NMR) for Structural Connectivity

Expertise & Causality: While MS confirms the formula, NMR confirms the specific isomeric structure. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments are required to prove the substitution pattern and connectivity of the two aromatic rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it clearly shows the exchangeable -OH proton.

-

¹H NMR: Acquire a standard proton spectrum. The aromatic region (approx. 6.5-7.5 ppm) will be complex. The coupling constants (J-values) between adjacent protons are critical for assigning positions.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect 13 distinct carbon signals unless there is accidental overlap.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected, and its chemical shift will be indicative of its electronic environment.

-

2D NMR (COSY & HSQC): Run a COSY experiment to establish proton-proton correlations (which protons are neighbors) and an HSQC experiment to link protons directly to their attached carbons. This is crucial for definitively assigning the complex aromatic signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR is a rapid and inexpensive method to confirm the presence of key functional groups, primarily the phenolic -OH and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background scan of the empty crystal prior to sample analysis.

Expected Vibrational Frequencies:

-

~3200-3600 cm⁻¹: Broad peak, characteristic of the O-H stretch from the phenol group.

-

~1100-1250 cm⁻¹: Strong peak, indicative of the C-F stretch.

-

~1450-1600 cm⁻¹: Multiple sharp peaks corresponding to aromatic C=C stretching.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

Section 2: Core Physicochemical Properties

The following properties are fundamental to understanding the compound's behavior in biological and chemical systems, making them critical for any drug development application.

Table 1: Framework for Physicochemical Property Determination

| Property | Recommended Method | Rationale & Importance for Drug Development |

|---|---|---|

| Melting Point (MP) | Capillary Method (e.g., Thomas-Hoover) | A sharp, defined melting range is a primary indicator of high purity. |

| Acidity (pKa) | UV-Spectrophotometric Titration | Governs the ionization state at physiological pH, which dictates solubility, receptor binding, and membrane permeability. |

| Lipophilicity (LogP) | Shake-Flask Method (OECD 107) or RP-HPLC | Predicts the compound's distribution in biological systems (ADME). Essential for predicting oral absorption and CNS penetration. |

| Aqueous Solubility | Equilibrium Shake-Flask Method (OECD 105) | Determines the maximum concentration achievable in aqueous media, a critical factor for bioavailability and formulation.[1] |

Protocol: pKa Determination by UV-Spectrophotometric Titration

Expertise & Causality: This method is chosen for its sensitivity and suitability for UV-active compounds like phenols. The ionization of the phenol group to a phenolate ion causes a significant shift in the UV absorbance spectrum (a bathochromic shift), which can be precisely measured.

-

Buffer Preparation: Prepare a series of buffers with known pH values ranging from 2 to 12.

-

Stock Solution: Create a concentrated stock solution of the compound in methanol.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with the same total compound concentration.

-

UV-Vis Scans: Scan each solution across the UV-Vis range (e.g., 220-350 nm) to identify the isosbestic point and the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

-

Data Collection: Measure the absorbance of each solution at the predetermined wavelength.

-

Calculation: Plot absorbance vs. pH. The pKa is the pH value at the half-equivalence point of the resulting sigmoidal curve. The Henderson-Hasselbalch equation is used for the final calculation.

Protocol: Lipophilicity (LogP) Determination by Shake-Flask Method

Expertise & Causality: The shake-flask method is the "gold standard" for LogP determination, providing a direct measure of partitioning. It is essential for building accurate Quantitative Structure-Activity Relationship (QSAR) models.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, such as RP-HPLC (see Section 3).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Section 3: Chromatographic Methods for Purity and Quantification

Robust and validated chromatographic methods are required for purity testing of newly synthesized batches and for quantifying the analyte in various experimental matrices.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC with UV detection is the workhorse method for analyzing non-volatile, UV-active small molecules like this biphenylol. It is ideal for determining purity, stability, and for quantification in the assays described in Section 2.

Protocol: RP-HPLC Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidifier ensures the phenol is protonated, leading to better peak shape and retention.

-

B: Acetonitrile or Methanol.

-

-

Detector: Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance (determined from the UV-Vis scans in the pKa experiment, likely around 270-280 nm).

-

Method Optimization:

-

Run a fast scouting gradient (e.g., 5-95% B in 10 minutes) to determine the approximate retention time.

-

Optimize the gradient to achieve good resolution of the main peak from any impurities. A typical starting point for a compound of this nature might be a gradient of 40-80% B over 15 minutes.

-

Ensure the peak is symmetrical (asymmetry factor between 0.9 and 1.2).

-

-

Validation: Once optimized, the method should be validated for linearity, accuracy, and precision according to standard guidelines.

Caption: A typical workflow for developing a robust RP-HPLC method.

Gas Chromatography (GC)

Expertise & Causality: Due to the low volatility and polar hydroxyl group of phenols, direct GC analysis can result in poor peak shape and thermal degradation. Derivatization is a mandatory pre-treatment step.[2][3] This makes the compound more volatile and thermally stable, suitable for GC-MS analysis, which is excellent for identifying volatile impurities that might be missed by HPLC.

Protocol: GC-MS with Silylation

-

Sample Preparation: Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

-

Derivatization: Add an excess of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., acetonitrile).[4] Heat at 60-80°C for 1 hour to form the TBDMS ether derivative.[4]

-

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Injection: Splitless injection mode to maximize sensitivity.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.

-

Detector: Mass Spectrometer operating in full scan mode to identify peaks and Selected Ion Monitoring (SIM) mode for quantification.

-

Section 4: Predicted Safety and Handling Profile

Trustworthiness: While specific toxicological data for this compound is unavailable, a reliable safety assessment can be extrapolated from the properties of its core chemical classes: phenols and fluorinated aromatics. This approach ensures a high standard of laboratory safety.

-

Corrosive/Irritant: Phenols are known to cause severe skin burns and eye damage.[5] The compound should be treated as corrosive and a skin irritant.

-

Toxicity: Phenols can be toxic if swallowed, inhaled, or absorbed through the skin, with systemic effects on the nervous system, heart, and kidneys.[5][6]

-

Handling:

-

Always handle in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (or thicker, chemical-resistant gloves), and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Have an emergency eye wash and safety shower readily accessible.

-

References

-

ChemSynthesis. (2025, May 20). 3-fluoro-2-(trifluoromethyl)phenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774616, 5-Fluoro-2-methylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9743, 3-Fluorophenol. Retrieved from [Link]

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 106(33), 7970-7976. Retrieved from [Link]

-

National Environmental Methods Index. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

- Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 547-556.

-

U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol Properties. Retrieved from [Link]

-

Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved from [Link]

-

ResearchGate. (2011, June). pKa value of phenolic compounds used in this study. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 27). Mass spectrum of phenol. Retrieved from [Link]

-

Worth, E., & Le-Calvé, S. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Environmental Monitoring, 6(12), 947-953. Retrieved from [Link]

-

Course Hero. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,5-trimethyl phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Scientific Research Publishing. (2016, January 7). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Retrieved from [Link]

-

Public Health England. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84769619, 3-Fluoro-5-methoxy-2-(methylaminomethyl)phenol. Retrieved from [Link]

-

Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Retrieved from [Link]

-

McGraw-Hill Education. (n.d.). Phenol and Related Compounds. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer. Retrieved from [Link]

Sources

The Architecture of 3-(5-Fluoro-2-methylphenyl)phenol: A High-Value Pharmaceutical Intermediate

Executive Overview

In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) heavily relies on privileged scaffolds that can predictably modulate target binding and pharmacokinetic profiles. 3-(5-Fluoro-2-methylphenyl)phenol is a specialized, sterically hindered biphenyl intermediate that serves as a foundational building block for advanced therapeutics, particularly in the development of kinase inhibitors.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly engineered system. The strategic placement of a fluorine atom, an ortho-methyl group, and a meta-phenolic hydroxyl group creates a synergistic effect that enhances metabolic stability, enforces specific conformational geometry, and provides a versatile handle for downstream functionalization. This technical guide deconstructs the chemical causality behind its synthesis and its integration into complex pharmaceutical workflows.

Structural Significance & Pharmacological Utility

The utility of this compound in medicinal chemistry is driven by three distinct structural features:

-

The Fluorine Effect: The incorporation of fluorine at the 5-position is a deliberate design choice. Fluorine possesses a high electronegativity and a van der Waals radius that sits optimally between oxygen and hydrogen. This substitution 1[1] by blocking cytochrome P450-mediated oxidation sites on the aromatic ring. Furthermore, the C-F bond can participate in multipolar interactions with protein backbones, 2[2] within target active sites.

-

Ortho-Methyl Steric Hindrance: The methyl group at the 2-position restricts the rotational freedom around the biphenyl axis. This steric bulk forces the two aromatic rings out of coplanarity, locking the molecule into a specific dihedral angle. This pre-organized conformation drastically reduces the entropic penalty upon binding to deep hydrophobic pockets, such as those found in 3[3].

-

Meta-Phenolic Hydroxyl: The -OH group acts as the primary nucleophilic handle. Its meta positioning relative to the biphenyl linkage minimizes steric crowding during downstream reactions, allowing for efficient etherification or esterification to attach solubilizing groups or additional pharmacophores.

Steric-Controlled Synthetic Workflows

Synthesizing sterically hindered ortho-substituted biphenyls presents a significant catalytic challenge. The steric bulk severely impedes the transmetalation and reductive elimination steps of standard cross-coupling reactions. To overcome this, we utilize a highly optimized Palladium-catalyzed Suzuki-Miyaura coupling utilizing electron-rich, bulky ligands.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality of Reagent Selection:

-

Ligand (SPhos or NHC): We employ a bulky, electron-rich ligand (e.g., SPhos or an 4[4]). The electron density accelerates the oxidative addition of the aryl halide, while the massive steric bulk forces the two coupled aryl groups to undergo reductive elimination rapidly, preventing catalyst deactivation.

-

Base (K₃PO₄): A strong, highly soluble base is required to form the reactive boronate complex. Weaker bases like Na₂CO₃ fail to sufficiently activate the sterically hindered (5-fluoro-2-methylphenyl)boronic acid.

Step-by-Step Methodology:

-

Preparation: In a dry, argon-purged Schlenk flask, charge 3-bromophenol (1.0 equiv), (5-fluoro-2-methylphenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Solvent & Base Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) followed by anhydrous K₃PO₄ (2.5 equiv). The biphasic system ensures base solubility while maintaining high organic concentrations.

-

Thermal Activation: Heat the reaction mixture to 100°C under vigorous stirring for 12 hours.

-

Self-Validating Checkpoint: In-Process Control (IPC). Withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via UPLC-MS. The system validates itself if the ratio of product (m/z 201 [M-H]⁻) to 3-bromophenol is > 98:2. If < 95:5, the catalytic cycle has stalled; add 0.01 equiv Pd(OAc)₂ and react for 2 additional hours.

-

Workup & Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) at 40°C for 4 hours to reduce residual Palladium to < 10 ppm (critical for pharmaceutical intermediates). Concentrate and recrystallize from Heptane/EtOAc.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered biphenyls.

Downstream API Integration

Once synthesized, this compound is typically advanced into active drug candidates via O-alkylation. The resulting biphenyl ethers are frequently utilized as3[3], targeting the DFG-out conformation of kinases involved in inflammatory pathways.

Protocol 2: O-Alkylation for Pharmacophore Attachment

Causality of Reagent Selection:

-

Solvent (DMF) & Base (K₂CO₃): DMF effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K₂CO₃ is perfectly tuned to deprotonate the phenol (pKa ~10) without causing unwanted E2 elimination side-reactions in the incoming alkyl halide.

Step-by-Step Methodology:

-

Deprotonation: Dissolve this compound (1.0 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv) and stir at 50°C for 30 minutes to ensure complete phenoxide formation.

-

Electrophile Addition: Slowly add the desired alkyl halide (e.g., a morpholino-alkyl chloride) (1.1 equiv) dropwise to prevent thermal runaway.

-

Reaction & Self-Validating Checkpoint: Stir at 80°C. Validation: Monitor via real-time ReactIR (tracking the disappearance of the broad -OH stretch at ~3300 cm⁻¹) or TLC. The reaction is self-validating during the subsequent aqueous workup: unreacted phenol will partition into a highly basic aqueous layer (pH 12), while the fully alkylated API remains exclusively in the organic layer.

-

Isolation: Extract with MTBE, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the API precursor.

Caption: Mechanism of action for biphenyl-derived p38 MAP kinase inhibitors in inflammation.

Analytical Characterization & Quality Control

To ensure the intermediate meets the rigorous standards required for pharmaceutical manufacturing, quantitative data must be strictly verified against the parameters outlined in Table 1.

Table 1: Quantitative Analytical Data for this compound

| Parameter | Expected Value | Analytical Significance |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.25 (s, 3H, Ar-CH₃), δ 4.80 (br s, 1H, -OH), δ 6.80-7.30 (m, 7H, Ar-H) | Confirms ortho-methyl integration and phenolic proton exchangeability. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.5 (m, 1F) | Verifies the presence and specific electronic environment of the fluorine atom. |

| LC-MS (ESI-) | m/z 201.07 [M-H]⁻ | Validates exact molecular weight (MW = 202.23 g/mol ) via negative ionization. |

| HPLC Purity | > 99.0% (AUC), RT = 6.4 min | Ensures absence of des-fluoro or homo-coupled biphenyl impurities. |

| Residual Palladium | < 10 ppm (via ICP-MS) | Critical safety threshold for intermediates advancing to API synthesis. |

References

- Source: tandfonline.

- Source: acs.

- Title: Sterically hindered N-heterocyclic carbene/palladium(II)

- Source: nih.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling and Toxicological Profile of 3-(5-Fluoro-2-methylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Fluoro-2-methylphenyl)phenol, a substituted aromatic compound, holds potential significance in various research and development applications, particularly in medicinal chemistry and materials science. Its structural features, including a fluorinated phenyl ring and a phenolic hydroxyl group, suggest a range of chemical reactivity and biological activity. As with any novel or specialized chemical, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the available safety data and toxicological information for this compound and related compounds. By synthesizing data from safety data sheets (SDS), publicly available chemical databases, and toxicological reviews of analogous structures, this document aims to equip researchers with the knowledge necessary for safe handling, risk assessment, and informed experimental design.

Section 1: Safety Data Sheet (SDS) Analysis and Hazard Identification

Globally Harmonized System (GHS) Classification

Based on data for 5-Fluoro-2-methylphenol from PubChem, the following GHS classifications are anticipated for this compound[1]:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

GHS Pictograms:

GHS pictograms for potential hazards.

Hazard Statements and Precautionary Measures

The primary hazards associated with substituted phenols include acute toxicity and corrosivity.

Hazard Statements:

-

H301/H311: Toxic if swallowed or in contact with skin. [2][3]

-

H331: Toxic if inhaled. [4]

-

H373: May cause damage to organs through prolonged or repeated exposure. [4][5]

-

H411: Toxic to aquatic life with long lasting effects. [5]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

First-Aid Measures

Immediate medical attention is required in case of exposure.[6][7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Call a physician immediately.[6][7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6][7] Ingestion can cause severe swelling and damage to the delicate tissues of the throat and esophagus, with a danger of perforation.[6]

Section 2: Toxicological Profile

The toxicological profile of this compound is not well-documented. However, by examining the toxicology of phenol and its derivatives, a predictive assessment can be made. Phenol is a protoplasmic poison that can denature proteins and cause cell death and necrosis.[8]

Acute Toxicity

Phenolic compounds are readily absorbed through the skin, inhalation, and ingestion.[9] Systemic toxicity can occur rapidly following dermal absorption.[9]

| Route of Exposure | Endpoint | Species | Value | Reference Compound |

| Oral | LD50 | Rat | 121 mg/kg | 2-Methylphenol[2] |

| Dermal | LD50 | Rabbit | 890 mg/kg | 2-Methylphenol[2] |

Symptoms of acute exposure can include:

-

Ingestion: Gastrointestinal irritation and pain, pale and sweaty skin, cyanosis, and potential for cardiovascular and respiratory failure.[9]

-

Inhalation: Respiratory tract irritation, headache, vertigo, and dark urine.[9]

-

Dermal: Inflammation, blanching, skin discoloration, and chemical burns which may be painless.[9]

Chronic Toxicity

Chronic exposure to phenolic compounds can lead to a range of adverse health effects.[9]

-

Inhalation: Weight loss, muscle weakness, and liver effects.[9]

-

Ingestion: Mouth sores, gastrointestinal irritation, and effects on the cardiovascular, central nervous, and respiratory systems.[9]

-

Dermal: Skin irritation, inflammation, and a condition known as ochronosis (darkening of the skin).[9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies phenol as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[9]

-

Mutagenicity: Some phenolic compounds are suspected of causing genetic defects.[4][5]

-

Reproductive Toxicity: There is a high level of concern for the developmental/reproductive toxicity of phenol based on animal studies.[10] Prenatal exposure has been linked to reduced fetal weight and viability.[10]

Section 3: Safe Handling and Experimental Protocols

Given the significant hazards associated with substituted phenols, stringent safety protocols must be implemented.

Engineering Controls

All work with this compound, including the handling of stock solutions and working solutions, must be conducted in a certified chemical fume hood or other suitable local exhaust ventilation system.[11] This is critical to prevent inhalation of vapors or aerosols.

Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6][12] An ANSI-approved eyewash station must be readily accessible.[11]

-

Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[11] For handling concentrated solutions, a butyl rubber or neoprene apron should be worn over the lab coat.[11]

-

Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact with dilute solutions.[11] For handling concentrated stock solutions, heavy-duty neoprene or butyl gloves should be worn over nitrile gloves.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][13] Keep containers tightly closed and protected from light and moisture.[11]

-

Disposal: All waste containing this compound must be collected as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[6][11] Do not dispose of this chemical down the drain.[6]

Section 4: Experimental Protocols for Toxicity Assessment

For novel compounds like this compound, in vitro and in silico methods are valuable for initial toxicity screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic potential of the compound on a relevant cell line.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Workflow for an in vitro MTT cytotoxicity assay.

Conclusion

While specific toxicological data for this compound is limited, the information available for structurally related phenolic compounds indicates a high potential for acute toxicity, skin and eye corrosion, and potential long-term health effects. Researchers and drug development professionals must treat this compound with extreme caution, adhering to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound and to establish safe exposure limits.

References

- Safety data sheet. (2024, February 9). [Source not further specified].

-

PubChem. (n.d.). 5-Fluoro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-fluoro-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAchem. (2024, January 12). Safety data sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

-

GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

-

OEHHA. (n.d.). Phenol: Developmental/Reproductive Toxicity Data Summary. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

-

Integrated Risk Information System. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 13). Phenol Toxicity. In StatPearls. Retrieved from [Link]

Sources

- 1. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. cpachem.com [cpachem.com]

- 4. chemos.de [chemos.de]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. gov.uk [gov.uk]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tcichemicals.com [tcichemicals.com]

Electronic Tuning and Conformational Control: A Guide to Fluorine-Substituted Biaryl Phenols

Topic: Electronic Properties of Fluorine Substitution in Biaryl Phenols Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

In modern medicinal chemistry, the biaryl phenol scaffold represents a privileged structure, serving as a core pharmacophore in numerous kinase inhibitors, receptor ligands, and natural products. However, the utility of this scaffold is often limited by rapid metabolic clearance and conformational promiscuity.

Fluorine substitution offers a precise "molecular editing" tool to overcome these limitations.[1] This guide details the physicochemical impact of fluorine incorporation—specifically analyzing pKa modulation , atropisomeric barriers , and metabolic shielding . Unlike bulkier halogens, fluorine’s unique combination of high electronegativity (3.98 Pauling) and small Van der Waals radius (1.47 Å) allows for electronic tuning without imposing severe steric penalties, unless strategically placed to induce conformational locking.

The Electronic Landscape: Inductive vs. Resonance Effects

The electronic influence of fluorine on a biaryl phenol system is a tug-of-war between two opposing forces: the strong inductive withdrawal (-I) through the

Acidity Modulation (pKa)

The position of the fluorine atom relative to the phenolic hydroxyl group dictates the net effect on acidity.

-

Ortho-Substitution (2-position): The inductive effect dominates due to proximity.[2] The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, significantly lowering the pKa (increasing acidity).[3] While intramolecular hydrogen bonding (O-H[4]···F) is possible, the inductive stabilization of the anion is the prevailing factor.

-

Para-Substitution (4-position): The -I effect is diminished by distance, and the +R effect (donation of lone pair into the ring) counters the electron withdrawal. Consequently, p-fluorophenol has a pKa almost identical to unsubstituted phenol.

-

Poly-Substitution: Cumulative inductive effects lead to drastic acidification.

Table 1: Comparative Acidity of Fluorinated Phenols

| Compound | Substitution Pattern | pKa (approx.) | Electronic Dominance | |

| Phenol | Unsubstituted | 9.95 | 0.0 | Reference |

| 4-Fluorophenol | Para | 9.90 | -0.05 | -I |

| 2-Fluorophenol | Ortho | 8.70 | -1.25 | -I Dominates (Proximity) |

| 2,6-Difluorophenol | Di-Ortho | 7.34 | -2.61 | Additive -I Effect |

| Pentafluorophenol | Perfluoro | 5.50 | -4.45 | Massive -I Stabilization |

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors and their impact on the phenolic oxygen.

Caption: Schematic of competing Inductive (-I) and Resonance (+R) effects of fluorine on phenol acidity.

Conformational Dynamics: The "Ortho-Fluorine Effect"

In biaryl systems, rotation around the C-C bond is restricted by steric clashes between ortho-substituents.[5] This restriction can lead to atropisomerism (axial chirality).[1][6][7]

Lock vs. Bias

A critical misconception is that a single fluorine atom acts as a steric "lock."

-

Van der Waals Radii: H (1.20 Å) vs. F (1.47 Å).[8]

-

The Reality: Fluorine is essentially "isosteric" with oxygen but only slightly larger than hydrogen. A single ortho-fluorine substitution raises the rotational energy barrier to ~4.5 kcal/mol, which is insufficient to prevent rotation at room temperature (requires >20 kcal/mol for isolation).

-

The Application: Instead of locking, fluorine creates a conformational bias . It alters the preferred twist angle (dihedral angle) to minimize dipole-dipole repulsion (e.g., between the fluorine and the phenolic oxygen) or maximize weak interactions.

Rotational Energy Barriers

To achieve stable atropisomers (separable enantiomers), fluorine must be combined with bulkier groups or multiple substitution patterns.

Table 2: Rotational Barriers in substituted Biaryls

| Biaryl Substituent (2-position) | Rotational Barrier ( | Conformational Status at RT |

| Hydrogen | < 3.5 kcal/mol | Free Rotation |

| Fluorine | ~ 4.5 - 5.0 kcal/mol | Rapid Interconversion (Biased) |

| Hydroxyl | ~ 5.4 kcal/mol | Rapid Interconversion |

| Methyl | ~ 18 - 20 kcal/mol | Restricted (Atropisomeric at low temp) |

| Nitro/Iodo | > 25 kcal/mol | Locked (Separable Isomers) |

Conformational Energy Landscape

Caption: Energy landscape of biaryl rotation. Fluorine destabilizes the planar state but does not fully lock the bond.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The most robust method for constructing fluorinated biaryl phenols is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The electronic deficiency of fluorinated rings can sometimes retard the oxidative addition step, requiring specific ligand choices.

Optimized Protocol for Fluorinated Biaryls

This protocol is designed for coupling electron-deficient ortho-fluorophenyl boronic acids with aryl bromides.

Reagents:

-

Catalyst:

or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80-100 °C

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with aryl bromide (1.0 eq), fluorophenyl boronic acid (1.2 eq), and base. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd catalyst under positive Argon flow.

-

Reaction: Seal and heat to 90 °C for 4-12 hours. Monitor by LCMS (Look for M+1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). Note: Fluorinated phenols are more acidic and may streak on silica; add 1% acetic acid to eluent if necessary.

Synthetic Workflow Diagram

Caption: Optimized Suzuki-Miyaura workflow for fluorinated biaryl synthesis.

Strategic Applications in Drug Discovery

Metabolic Blocking

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Replacing a hydrogen at a metabolic "soft spot" (typically the para-position of a phenyl ring) with fluorine effectively blocks Cytochrome P450-mediated hydroxylation.

-

Mechanism: Fluorine lowers the HOMO energy of the aromatic ring, making it less susceptible to oxidative attack by the electrophilic iron-oxo species of CYP450.

Lipophilicity and Permeability

Fluorination generally increases lipophilicity (

-

Monofluorination: Typically increases

by ~0.14 - 0.25 units. -

Polar Hydrophobicity: While lipophilic, the C-F bond has a strong dipole. In biaryl phenols, this can improve membrane permeability by modulating the solvation shell, reducing the energy penalty for desolvation before entering the lipid bilayer.

References

-

Acidity of Fluorinated Phenols

- Gross, K. C.; Seybold, P. G.; Hadad, C. M. Comparison of Experimental and Calculated pKas of Phenols. Int. J. Quantum Chem. 2002, 90, 445.

-

Source:

-

Atropisomerism and Rotational Barriers

-

Suzuki-Miyaura Coupling Protocols

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457.

-

Source:

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

- Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chem. Soc. Rev. 2008, 37, 320.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soci.org [soci.org]

- 9. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for 3-(5-Fluoro-2-methylphenyl)phenol Scaffolds

Topic: Metabolic stability predictions for 3-(5-Fluoro-2-methylphenyl)phenol scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Liability Assessment and Optimization

Executive Summary

The this compound scaffold represents a privileged biaryl substructure in medicinal chemistry, frequently utilized in kinase inhibitors and receptor modulators to enforce atropoisomeric conformation or optimize hydrophobic contacts. However, its efficacy is often compromised by rapid metabolic clearance. This guide provides a technical framework for predicting, validating, and optimizing the metabolic stability of this specific core. We synthesize in silico predictive architectures with rigorous in vitro validation protocols to mitigate the risks of high intrinsic clearance (

Structural Deconstruction & Metabolic Liabilities

To predict stability, we must first map the electronic and steric landscape of the molecule. The this compound scaffold presents three distinct metabolic vectors (Sites of Metabolism, SOMs).

The Benzylic "Soft Spot" (Phase I)

The 2-methyl group on the B-ring is the primary liability. Despite steric crowding from the biaryl axis (ortho-substitution), the benzylic C-H bonds have relatively low Bond Dissociation Energy (BDE ~85-90 kcal/mol).

-

Mechanism: Cytochrome P450s (predominantly CYP3A4 and CYP2C9) initiate Hydrogen Atom Transfer (HAT) to form a carbon-centered radical, followed by "oxygen rebound" to form the benzylic alcohol.

-

Consequence: Rapid oxidation to the alcohol, then aldehyde, and finally the carboxylic acid, drastically altering polarity and potency.

The Phenolic Handle (Phase II)

The 3-hydroxyl group on the A-ring is a direct nucleophile for conjugation enzymes.

-

Mechanism: UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) catalyze the transfer of glucuronic acid or sulfate.

-

Consequence: Formation of highly polar conjugates (glucuronides/sulfates) leading to rapid biliary or renal excretion (high first-pass effect).

Aromatic Hydroxylation

The 5-fluoro substituent on the B-ring acts as a metabolic blocker at the position para to the methyl group. However, the electron-rich A-ring (phenol) remains susceptible to electrophilic attack by the reactive iron-oxo species (Compound I) of CYPs, particularly at positions ortho or para to the hydroxyl group.

Visualization: Metabolic Liability Map

The following diagram illustrates the hierarchical metabolic risks associated with the scaffold.

Caption: Figure 1. Hierarchical map of metabolic liabilities. Red indicates high-risk Phase I sites; Green indicates Phase II conjugation sites.

In Silico Prediction Framework[1][2][3]

Relying solely on experimental data is inefficient. A tiered in silico approach allows for the prioritization of analogs before synthesis.

Tier 1: Reactivity-Based Prediction (SMARTCyp)

Use 2D-structure based tools like SMARTCyp to calculate the Score for each atom.

-

Protocol: Input the SMILES string. The algorithm estimates the activation energy required for CYP-mediated oxidation based on DFT calculations of transition states.

-

Target Metric: A benzylic C-H score < 25 indicates high instability.

Tier 2: Quantum Mechanical (QM) Assessment

For the 2-methyl group, calculate the Hydrogen Bond Dissociation Energy (H-BDE) .

-

Method: DFT optimization (B3LYP/6-31G*) of the neutral molecule and the corresponding radical.

-

Logic: Lower H-BDE correlates exponentially with higher metabolic rates (

). -

Threshold: BDE < 88 kcal/mol suggests a metabolic "hotspot."

Tier 3: Global Stability Models (Machine Learning)

Utilize Graph Neural Networks (e.g., MetaboGNN) or QSAR platforms (StarDrop) to predict intrinsic clearance (

-

Input: Molecular Graph / 3D Conformer.

-

Output: Predicted

(human/mouse).

Experimental Validation Protocols

Predictions must be validated using rigorous in vitro assays. The following protocols ensure data integrity and reproducibility.

Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP-mediated clearance, specifically targeting the benzylic oxidation liability.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (1 µM final conc, <0.1% DMSO).

Step-by-Step Protocol:

-

Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL phosphate buffer (100 mM, pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Centrifugation: Spin at 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Calculation:

Plot

Metabolite Identification (MetID)

To confirm regioselectivity (i.e., is the methyl group actually the soft spot?), use High-Resolution Mass Spectrometry (HRMS).

-

Instrument: Q-TOF or Orbitrap.

-

Search Criteria:

-

+16 Da: Hydroxylation (Methyl

CH2OH or Ring-OH). -

+176 Da: Glucuronidation (Phenol-O-Gluc).

-

+14 Da: Oxidation to carboxylic acid (Methyl

COOH).

-

Data Presentation: Representative Stability Profile

| Parameter | Value | Interpretation |

| HLM | 12 min | High Clearance (Unstable) |

| 115 µL/min/mg | Rapid metabolism; likely requires optimization. | |

| Major Metabolite | M+16 (Benzylic-OH) | Confirms 2-methyl liability. |

| Phase II (S9) | M+176 (Glucuronide) | Significant phenol conjugation. |

Optimization Strategies

Once the liability is confirmed, apply the following medicinal chemistry tactics to improve the scaffold without destroying potency.

Deuteration (The "Heavy Atom" Effect)

Replace the benzylic hydrogens with deuterium (

-

Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This increases the activation energy for the rate-determining HAT step.

-

Expectation: 2-5x improvement in

if HAT is rate-limiting.

Fluorine Scan

Introduce a fluorine atom on the methyl group (

-

Rationale: Fluorine is electron-withdrawing, deactivating the C-H bond towards oxidation.

-

Risk: May alter steric binding in the receptor pocket.

Scaffold Hopping (Bioisosteres)

Replace the phenol A-ring with an Indazole or 2-Pyridone .

-

Rationale: These heterocycles can mimic the H-bond donor/acceptor properties of the phenol but are less prone to UGT-mediated glucuronidation.

Workflow: The Optimization Loop

The following diagram details the iterative process of stabilizing the scaffold.

Caption: Figure 2. Iterative optimization workflow. The cycle continues until metabolic stability targets are met.

References

-

Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

-

Podlewska, S., et al. (2018). "MetStabOn—Online Platform for Metabolic Stability Predictions." International Journal of Molecular Sciences. [Link]

-

Tung, R. (2010). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. [Link]

Methodological & Application

Application Note: High-Yield Synthesis of 3-(5-Fluoro-2-methylphenyl)phenol via Sterically Demanding Suzuki-Miyaura Coupling

Abstract & Strategic Overview

The synthesis of 3-(5-Fluoro-2-methylphenyl)phenol represents a classic challenge in biaryl construction: the formation of a C-C bond between a sterically hindered ortho-substituted arene and a phenol derivative. This scaffold is a critical building block in the development of kinase inhibitors and liquid crystal materials, where the fluorine atom modulates metabolic stability and the ortho-methyl group restricts conformational rotation (atropisomerism).

This Application Note provides a robust, scalable protocol for this synthesis. Unlike standard Suzuki couplings, this reaction requires specific attention to steric hindrance (imposed by the 2-methyl group) and catalyst poisoning (potential interaction of the free phenol). We present a "Self-Validating" workflow using Buchwald Precatalysts to ensure high turnover numbers (TON) and minimal dehalogenation byproducts.

Retrosynthetic Analysis

The most efficient disconnection relies on the coupling of commercially available 2-bromo-4-fluorotoluene and 3-hydroxyphenylboronic acid .

Figure 1: Retrosynthetic disconnection strategy minimizing synthetic steps by utilizing commercially available precursors.

Experimental Design: The "Why" Behind the Protocol

Catalyst Selection: Overcoming the "Ortho-Effect"

Standard catalysts like Pd(PPh₃)₄ are often insufficient for ortho-substituted aryl halides due to the slow rate of oxidative addition and the steric crowding during transmetallation.

-

Recommendation: XPhos Pd G2 or SPhos Pd G2 .

-

Reasoning: These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into the hindered C-Br bond and stabilize the monoligated Pd(0) species, preventing catalyst aggregation.

Base & Solvent System[1]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) . Stronger bases like KOtBu can cause competitive deprotonation of the phenol, potentially leading to Pd-phenoxide formation which is off-cycle. K₃PO₄ provides a buffered basicity suitable for activating the boronic acid without aggressively stripping the phenolic proton in a way that inhibits the catalyst.

-

Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the lipophilic aryl halide.

Detailed Protocol

Method A: Direct Coupling (High Throughput / Screening)

Best for rapid synthesis of <5g quantities.

Reagents:

-

2-Bromo-4-fluorotoluene (1.0 equiv, 5.29 mmol, 1.0 g)

-

3-Hydroxyphenylboronic acid (1.2 equiv, 6.35 mmol, 0.876 g)

-

XPhos Pd G2 (2 mol%, 0.106 mmol, 83 mg)

-

K₃PO₄ (3.0 equiv, 15.87 mmol, 3.37 g)

-

Solvent: 1,4-Dioxane (20 mL) / Deionized Water (5 mL)

Step-by-Step Procedure:

-

Setup: Charge a 100 mL round-bottom flask (or reaction vial) with a magnetic stir bar. Add the boronic acid , K₃PO₄ , and XPhos Pd G2 .

-

Note: Weighing the catalyst in air is permissible for G2 precatalysts, but minimize exposure.

-

-

Inertion: Seal the flask with a septum. Evacuate and backfill with Nitrogen (

) three times. This is critical to prevent homocoupling of the boronic acid (phenol-phenol dimer). -

Solvent Addition: Syringe in the 1,4-Dioxane and Water (previously degassed by sparging with

for 10 mins). -

Substrate Addition: Add 2-Bromo-4-fluorotoluene via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously (1000 rpm) to ensure mixing of the biphasic layers.

-

Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes) after 2 hours. The hindered bromide may require up to 4-6 hours for full conversion.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Critical Step: Acidify the aqueous layer slightly (pH ~4-5) with 1M HCl to ensure the phenol is protonated and partitions into the organic layer.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (SiO₂). Gradient: 0%

30% EtOAc in Hexanes.-

Expected Yield: 85-92%.

-

Method B: Protected Route (High Purity / Scale-Up)

Recommended if the free phenol leads to catalyst poisoning or difficult purification.

-

Protection: Convert 3-bromophenol to 3-bromoanisole or 3-(benzyloxy)bromobenzene first.

-

Coupling: Perform Suzuki coupling with (5-fluoro-2-methylphenyl)boronic acid using the conditions above.

-

Deprotection: Cleave the protecting group (

for methyl,-

Verdict: Method A is generally preferred for efficiency unless the specific substrate fails.

-

Mechanism & Troubleshooting

The steric bulk of the 2-methyl group influences the Transmetallation step. The diagram below illustrates the catalytic cycle with specific attention to the rate-determining factors.

Figure 2: Catalytic cycle highlighting the critical transmetallation step where steric hindrance from the 2-methyl group is most impactful.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G3 or increase loading to 5 mol%. Ensure thorough degassing. |

| Homocoupling (Biaryl ether) | Oxidation of Boronic Acid | Rigorous |

| Protodeboronation | Hydrolysis of C-B bond | Decrease water ratio (e.g., Dioxane:H2O 10:1). Lower temp to 60°C and extend time. |

| Phenol "Stuck" in Aqueous | High pH during workup | Ensure acidification to pH 4-5 during extraction. Phenol pKa is ~10; high pH keeps it as phenoxide. |

References

-

Suzuki-Miyaura Coupling Overview: Organic Chemistry Portal.[2] Suzuki Coupling.[2][1][3][4][5][6][7][8][9][10] Retrieved from [Link]

- Sterically Hindered Biaryls: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

General Protocols: Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from [Link][2][11]

-

Reaction Mechanism Insights: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. reddit.com [reddit.com]

- 7. Lab Reporter [fishersci.se]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of 3-(5-Fluoro-2-methylphenyl)phenol

Abstract

These application notes provide a comprehensive technical guide for the synthesis of 3-(5-Fluoro-2-methylphenyl)phenol, a biaryl compound of interest in pharmaceutical and materials science research. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, a critical evaluation of reagents and catalysts, detailed experimental protocols, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to achieve efficient and reproducible synthesis.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is effectively achieved by creating a C-C bond between a (3-hydroxyphenyl) moiety and a (5-fluoro-2-methylphenyl) moiety. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its high functional group tolerance, use of readily available and less toxic organoboron reagents, and generally mild reaction conditions.[1][4][5][6]

The reaction couples an organoboron species (e.g., a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][3] The catalytic cycle, illustrated below, consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.[2][3] This is often the rate-determining step, and its efficiency is influenced by the halide's reactivity (I > Br > Cl) and the electronic properties of the ligand.[1][7]

-

Transmetalation: The organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[1][5]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Synthetic Strategy Visualization

The overall synthetic transformation is depicted below. Two primary routes are viable, depending on the commercial availability and cost of the starting materials.

Caption: Viable Suzuki-Miyaura routes for synthesis.

Reagents and Catalysts: A Detailed Analysis

The success of the synthesis hinges on the judicious selection of each component. The tables below summarize the key reagents and provide rationale for their selection.

Coupling Partners

| Reagent Class | Example Compound | Role & Rationale |

| Organoboron Reagent | 5-Fluoro-2-methylphenylboronic acid | Provides the 5-fluoro-2-methylphenyl moiety. Boronic acids are generally stable, crystalline solids, though boronate esters (e.g., pinacol esters) can be used for enhanced stability.[2][4][8] |

| Organohalide Reagent | 3-Bromophenol | Provides the 3-hydroxyphenyl moiety. Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but often more expensive, while aryl chlorides require more active catalyst systems.[1][2][7] |

Note: The roles can be reversed as shown in Route B.

Catalyst System

| Component | Example | Role & Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalytic species.[9][10] Pd(PPh₃)₄ can also be used as a pre-formed Pd(0) catalyst.[3] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Crucial for catalyst performance. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[9][11] They stabilize the Pd(0) center and are effective for coupling less reactive (e.g., aryl chlorides) or sterically hindered substrates.[9][11] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[9] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[5] The choice of base can significantly impact yield; K₃PO₄ is often effective for hindered substrates, while carbonates are common and cost-effective. The base is typically used in stoichiometric excess (2-3 equivalents).[8][12] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | A biphasic or aqueous solvent system is common.[1][8] Water helps to dissolve the inorganic base and facilitates the formation of the active "ate" complex.[2] Anhydrous conditions are also possible with specific boronate esters and bases. |

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are irritants and may be toxic. Refer to the Safety Data Sheet (SDS) for each chemical before use.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific substrates and desired scale.

Materials:

-

Aryl Halide (e.g., 3-Bromophenol): 1.0 mmol

-

Arylboronic Acid (e.g., 5-Fluoro-2-methylphenylboronic acid): 1.2 mmol

-

Palladium Precursor (e.g., Pd(OAc)₂): 0.02 mmol (2 mol%)

-

Ligand (e.g., SPhos): 0.04 mmol (4 mol%)

-

Base (e.g., K₃PO₄): 2.0 mmol

-

Solvent System (e.g., Toluene/Water 5:1): 12 mL

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).[8]

-

Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[6]

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL Toluene, 2 mL Water) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[13][14]

Workflow Visualization

Caption: Experimental workflow from setup to purification.

Catalytic Cycle Mechanism